A Comprehensive Technical Guide to the Physicochemical Characterization of 2-(3,4-Dimethylphenylamino)propionic acid (CAS 725234-42-4)
A Comprehensive Technical Guide to the Physicochemical Characterization of 2-(3,4-Dimethylphenylamino)propionic acid (CAS 725234-42-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,4-Dimethylphenylamino)propionic acid, with the CAS number 725234-42-4, is a molecule of interest within the broader class of substituted phenylamino propionic acid derivatives. This structural motif is found in a variety of pharmacologically active compounds. A thorough understanding of its fundamental physical and chemical properties is a critical prerequisite for its advancement in any research and development pipeline, from early-stage discovery to formulation and manufacturing.
This guide provides a comprehensive overview of the essential physical properties of 2-(3,4-Dimethylphenylamino)propionic acid. In the absence of extensive published data for this specific molecule, this document outlines the detailed, field-proven methodologies for the experimental determination of these key parameters. The protocols described herein are designed to be self-validating and are grounded in established scientific principles, providing a robust framework for its characterization.
Core Physical Properties
The following table summarizes the key physical properties of 2-(3,4-Dimethylphenylamino)propionic acid. It is important to note that where specific experimental data is not publicly available, the values are presented as "To Be Determined" (TBD). The subsequent sections of this guide provide the detailed protocols for the experimental determination of these properties.
| Physical Property | Value | Experimental Method |
| Melting Point | TBD | Capillary Melting Point Method |
| Solubility | TBD | Equilibrium Solubility Method |
| pKa | TBD | Potentiometric Titration |
| ¹H NMR | TBD | Nuclear Magnetic Resonance Spectroscopy |
| ¹³C NMR | TBD | Nuclear Magnetic Resonance Spectroscopy |
| Mass Spectrum | TBD | Liquid Chromatography-Mass Spectrometry (LC-MS) |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the determination of the core physical properties of 2-(3,4-Dimethylphenylamino)propionic acid. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature range, making it a crucial indicator of purity.[1][2] Impurities typically lead to a depression and broadening of the melting point range.[1]
Methodology: Capillary Melting Point
This method involves heating a small, powdered sample in a capillary tube and observing the temperature range over which it melts.[3][4]
Experimental Workflow:
Figure 2: Workflow for Equilibrium Solubility Determination.
Step-by-Step Protocol:
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Sample Preparation: An excess amount of 2-(3,4-Dimethylphenylamino)propionic acid is added to a series of vials containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting slurry is centrifuged at high speed to pellet the undissolved solid. A sample of the clear supernatant is carefully removed.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). [5]A standard curve of known concentrations should be used for accurate quantification.
-
Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature and pH.
pKa Determination
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amphoteric molecule like 2-(3,4-Dimethylphenylamino)propionic acid, there will be at least two pKa values: one for the carboxylic acid group and one for the amino group. These values are critical for predicting the ionization state of the molecule at different physiological pHs.
Methodology: Potentiometric Titration
This is a highly accurate method for determining pKa values. [6]It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Experimental Workflow:
Figure 3: Workflow for pKa Determination by Potentiometric Titration.
Step-by-Step Protocol:
-
Sample Preparation: A precise amount of 2-(3,4-Dimethylphenylamino)propionic acid is dissolved in a known volume of deionized water or a water/co-solvent mixture if solubility is low.
-
Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature. A calibrated pH electrode and a magnetic stirrer are immersed in the solution.
-
Titration: The solution is titrated with a standardized solution of sodium hydroxide (to titrate the carboxylic acid) and then with a standardized solution of hydrochloric acid (to titrate the amino group). The pH is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added.
-
pKa Determination: The pKa value for the carboxylic acid will be the pH at the point where half of the acid has been neutralized by the base. Similarly, the pKa for the amino group will correspond to the pH at the half-equivalence point during the acid titration. These points are identified as the midpoints of the buffering regions on the titration curve. [7][8]
Structural Elucidation by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques for confirming the chemical structure and assessing the purity of a compound.
Methodology: ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Step-by-Step Protocol:
-
Sample Preparation: A small amount (typically 5-10 mg) of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Spectral Interpretation:
-
¹H NMR: The chemical shifts, integration, and multiplicity of the signals will confirm the presence of the aromatic protons on the dimethylphenyl ring, the protons of the propionic acid backbone, and the methyl groups.
-
¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule, and their chemical shifts will be indicative of their chemical environment (e.g., aromatic, aliphatic, carbonyl).
-
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry to provide molecular weight information and fragmentation patterns. [5][9] Step-by-Step Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
LC Separation: The sample is injected into an HPLC system to separate the target compound from any impurities.
-
MS Analysis: The eluent from the HPLC is introduced into the mass spectrometer.
-
Data Interpretation:
-
Full Scan MS: This will provide the molecular weight of the compound, which should correspond to the calculated exact mass of 2-(3,4-Dimethylphenylamino)propionic acid.
-
Tandem MS (MS/MS): Fragmentation of the parent ion will yield characteristic daughter ions that can be used to confirm the structure of the molecule.
-
References
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EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer ... (n.d.). Retrieved from [Link]
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Melting Point Determination in Organic Chemistry | PDF - Scribd. (n.d.). Retrieved from [Link]
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Determination Of Melting Point Of An Organic Compound - BYJU'S. (2019, November 13). Retrieved from [Link]
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experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]
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Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. (n.d.). Retrieved from [Link]
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Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]
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Application of LCMS in small-molecule drug development. (2016, August 24). Retrieved from [Link]
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Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC. (n.d.). Retrieved from [Link]
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Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry - ACS Publications. (2020, June 18). Retrieved from [Link]
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Physical Properties: Solubility Classification: - IS MUNI. (n.d.). Retrieved from [Link]
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Current developments in LC-MS for pharmaceutical analysis. - SciSpace. (2020, February 17). Retrieved from [Link]
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Classification of organic compounds By solubility. (n.d.). Retrieved from [Link]
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EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.). Retrieved from [Link]
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Determination of Pka and Pi Values of Amino Acids Through Titration | PDF - Scribd. (2020, January 6). Retrieved from [Link]
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Amino acid titration. (n.d.). Retrieved from [Link]
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An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium | Analytical Chemistry - ACS Publications. (2024, July 10). Retrieved from [Link]
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